N-(2,6-dimethylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a unique structure that combines aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,6-dimethylaniline with formic acid to form N-(2,6-dimethylphenyl)formamide . This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a hydrazine derivative to yield the final product . The reaction conditions often include refluxing in an appropriate solvent and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H23N3O5/c1-12-7-6-8-13(2)17(12)22-19(24)20(25)23-21-11-14-9-15(26-3)18(28-5)16(10-14)27-4/h6-11H,1-5H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
KUINAHWMJCNOEG-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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